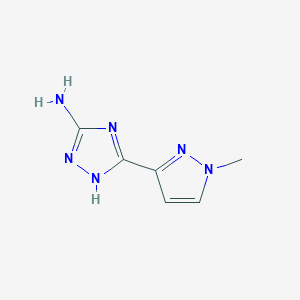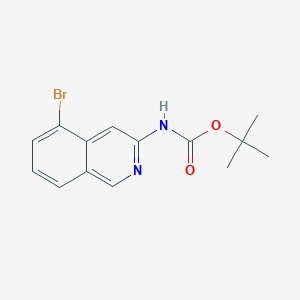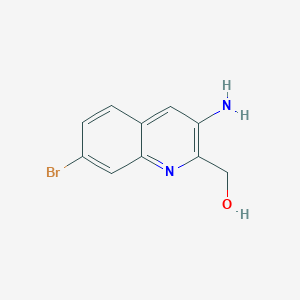
5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, might be common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents might include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole: A simpler analog without the pyrazole ring.
3-(1-Methyl-3-pyrazolyl)-1H-1,2,4-triazole: Lacking the amino group.
Uniqueness
The presence of both the amino group and the pyrazole ring in 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-2-4(11-12)5-8-6(7)10-9-5/h2-3H,1H3,(H3,7,8,9,10) |
InChI Key |
LLOSEEHWDJCVIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)




![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)

